2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole, also known as BPTT, is a chemical compound that has gained significant attention in scientific research due to its unique structural properties and potential applications in various fields. BPTT belongs to the class of thiazolo-triazole derivatives, which have been found to possess diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is not fully understood, but it is believed to involve the formation of a complex with the metal ion, leading to changes in the fluorescence properties of the compound. This can be attributed to the unique structural properties of 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole, which allow for efficient energy transfer between the metal ion and the fluorescent moiety.
Biochemical and Physiological Effects:
2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has also been studied for its potential biochemical and physiological effects. Studies have shown that 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is its high selectivity and sensitivity towards copper ions, making it a valuable tool for the detection of metal ions in various biological and environmental samples. However, one of the limitations of 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is its relatively low solubility in water, which can limit its applications in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole. One potential area of research is the development of new metal ion sensors based on 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole derivatives with improved selectivity and sensitivity. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole and its potential applications in various fields, including cancer therapy and antibiotic development.
Synthesemethoden
2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole can be synthesized through a multi-step process involving the condensation of 4-bromobenzaldehyde and 2-aminothiophenol to form 2-(4-bromophenyl)thiazolidin-4-one. This intermediate can then be further reacted with hydrazine hydrate to produce 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has been extensively studied for its potential applications in various scientific fields. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions. 2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has been found to exhibit high selectivity and sensitivity towards copper ions, making it a promising candidate for the development of new metal ion sensors.
Eigenschaften
Produktname |
2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole |
---|---|
Molekularformel |
C16H9Br2N3S |
Molekulargewicht |
435.1 g/mol |
IUPAC-Name |
2,6-bis(4-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C16H9Br2N3S/c17-12-5-1-10(2-6-12)14-9-22-16-19-15(20-21(14)16)11-3-7-13(18)8-4-11/h1-9H |
InChI-Schlüssel |
MNBSHMWUAZWCTF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC3=NC(=NN23)C4=CC=C(C=C4)Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC3=NC(=NN23)C4=CC=C(C=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.